molecular formula C16H11Cl B3188817 1-(4-Chlorophenyl)naphthalene CAS No. 24382-97-6

1-(4-Chlorophenyl)naphthalene

Cat. No.: B3188817
CAS No.: 24382-97-6
M. Wt: 238.71 g/mol
InChI Key: KDZHAPVFPLIUEB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core substituted with a 4-chlorophenyl group at the 1-position. The chlorine atom at the para position of the phenyl ring introduces electronic effects (e.g., electron-withdrawing) that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

1-(4-chlorophenyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZHAPVFPLIUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)naphthalene can be synthesized through various methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods: In industrial settings, the production of 1-(4-Chlorophenyl)naphthalene often involves the use of iron(III) chloride as a catalyst. The reaction is carried out in 1,2-dichloroethane at room temperature, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic reactions, such as:

  • Oxidation : Converting to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Transforming into alcohols or alkanes via reduction with sodium borohydride.
  • Substitution Reactions : Reacting with amines or thiols in the presence of bases to form amino or thiol derivatives.

Medicinal Chemistry

Research indicates that 1-(4-Chlorophenyl)naphthalene and its derivatives exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that naphthalene derivatives can inhibit cancer cell proliferation. For instance, modifications of 1-(4-Chlorophenyl)naphthalene have been evaluated for their effects on various cancer cell lines, demonstrating promising antiproliferative activity .
  • Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their ability to modulate inflammatory responses, potentially serving as therapeutic agents against inflammatory diseases .

Materials Science

The unique electronic properties of 1-(4-Chlorophenyl)naphthalene make it suitable for developing new materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound's conjugated system allows it to function effectively in electronic applications, particularly in OLED technology.
  • Sensors and Photonic Devices : Its optical properties are being explored for use in sensors and other photonic applications, where it can be utilized to detect environmental changes or chemical interactions.

Case Studies and Research Findings

Application AreaFindingsReferences
Organic SynthesisEffective precursor for complex organic molecules; versatile in various reactions.
Medicinal ChemistrySignificant anticancer activity; potential anti-inflammatory effects demonstrated.
Materials SciencePromising candidate for OLEDs; explored for sensor applications due to unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : Bromine at the 3-position (vs. chlorine at 4-position) in chalcones enhances cytotoxicity, likely due to increased lipophilicity and cellular uptake .
  • Synthetic Efficiency : Microwave synthesis reduces reaction times (3–8 minutes) and improves yields (55–87%) compared to conventional methods .
  • Crystal Engineering : Substituents like hydroxyl and methoxy groups dictate molecular packing, affecting material properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)naphthalene derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Derivatives of chlorophenyl-naphthalene compounds are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, coupling 4-chlorophenyl groups with naphthalene precursors using catalysts like AlCl₃ or Pd-based systems can achieve functionalization. Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Characterization via IR spectroscopy (C-Cl stretch at ~750 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.2–8.5 ppm) confirms structural integrity .

Q. Which analytical techniques are critical for assessing the purity and structural conformation of 1-(4-Chlorophenyl)naphthalene?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis. Structural confirmation relies on:

  • Mass spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., m/z 238 for C₁₆H₁₁Cl).
  • X-ray crystallography : Resolving dihedral angles between chlorophenyl and naphthalene rings (e.g., 6.23° and 66.44° in related structures) .
  • Elemental analysis : Carbon, hydrogen, and chlorine percentages within ±0.3% of calculated values .

Q. What toxicological endpoints are prioritized in human and animal studies for 1-(4-Chlorophenyl)naphthalene?

  • Methodological Answer : Key endpoints include systemic effects (hepatic, renal, respiratory) and outcomes like genotoxicity or carcinogenicity. Studies follow inclusion criteria such as:

Health Outcome Measured Parameters
Hepatic EffectsALT, AST enzyme levels
Renal EffectsSerum creatinine, BUN
GenotoxicityDNA adduct formation
Refer to risk-of-bias frameworks (Table C-6/C-7) to ensure outcomes are reported without selective bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for 1-(4-Chlorophenyl)naphthalene across studies?

  • Methodological Answer : Apply a tiered confidence assessment (Table C-6):

Confidence Level Criteria
HighAll outcomes reported
Low≥2 missing outcomes
Conflicting data are reconciled by prioritizing high-confidence studies, controlling for variables like exposure duration (acute vs. chronic) and species-specific metabolic pathways (e.g., murine vs. primate CYP450 isoforms) .

Q. What crystallographic challenges arise in determining the structure of 1-(4-Chlorophenyl)naphthalene, and how are they addressed?

  • Methodological Answer : Challenges include low crystal symmetry and weak diffraction. Using SHELXL for refinement, researchers apply:

  • Twinned data correction : HKLF 5 format for overlapping reflections.
  • Hydrogen bonding analysis : Intramolecular O–H···N interactions (e.g., 2.12 Å bond length) stabilize conformation .

Q. How can experimental design minimize bias in inhalation toxicity studies for 1-(4-Chlorophenyl)naphthalene?

  • Methodological Answer : Follow guidelines from Table C-7:

Bias Mitigation Implementation
RandomizationBlock randomization by litter
Allocation concealmentSealed envelopes or coded chambers
Blinded histopathological assessments and dose-response modeling (e.g., benchmark dose [BMD] analysis) further reduce observer bias .

Data Contradiction Analysis

  • Example : Discrepancies in reported LD₅₀ values may stem from variations in solvent carriers (e.g., DMSO vs. corn oil) affecting bioavailability. Meta-analyses using fixed/random-effects models can quantify heterogeneity (I² > 50% indicates high variability) .

Key Research Gaps

  • Structural-Activity Relationships (SAR) : Limited data on how chlorophenyl substitution patterns influence photodegradation kinetics.
  • Ecotoxicology : Partitioning coefficients (log K₀w) and bioaccumulation potential in aquatic systems remain unquantified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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